3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-4-7(11-12-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISUSBPNURXYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Pyrazole and pyrazoline derivatives bearing the 1,3-benzodioxole group are structurally diverse. Key variations include substituents on the pyrazole ring, additional heterocycles (e.g., thiazole, oxazole), and functional groups (e.g., sulfonamides, hydroxamic acids). Below is a comparative analysis:
Table 1: Structural Features of Selected Analogues
Physicochemical Properties
The 1,3-benzodioxole moiety enhances aromaticity and lipophilicity, while substituents influence solubility, melting points, and stability. For example:
Table 2: Physicochemical Comparison
Enzyme Inhibition
Q & A
Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazine derivatives and 1,3-dicarbonyl precursors. For example:
Condensation : Reacting 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the pyrazole core.
Cyclization : Using acidic or basic conditions to close the pyrazole ring.
Purification : Chromatography or recrystallization to isolate the product.
Critical optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate condensation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Hydrazine condensation | 65–75 | DMF, 90°C, 12 hr | |
| Acid-catalyzed cyclization | 78 | HCl, ethanol, reflux |
Q. How is the structural characterization of this compound validated?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR : H and C NMR confirm proton environments and carbon connectivity. For example, the benzodioxole protons appear as a singlet at δ 6.8–7.1 ppm, while the pyrazole-OH resonates at δ 10.5–11.0 ppm .
- X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–N pyrazole bonds: 1.34–1.38 Å) and dihedral angles between benzodioxole and pyrazole moieties (e.g., 15–20°) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 245.08) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial screenings suggest diverse bioactivities:
- Anticancer : IC₅₀ values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Antimicrobial : Moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) .
- Enzyme inhibition : Competitive inhibition of COX-2 (Ki: 2.3 µM) and moderate MAO-B inhibition (IC₅₀: 15 µM) .
Experimental Design Note : Use positive controls (e.g., doxorubicin for anticancer assays) and standardized protocols (CLSI guidelines for antimicrobial tests) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer: SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazole 4-position enhances anticancer activity but reduces solubility .
- Hybridization : Attaching benzimidazole (e.g., 5-(1H-benzimidazol-2-yl)) improves kinase inhibition by enabling π-π stacking with ATP-binding pockets .
- Bioisosteric replacement : Replacing benzodioxole with trifluoromethylpyrazole increases metabolic stability but may reduce CNS penetration .
Q. Table 2: Key SAR Findings
| Modification | Biological Effect | Reference |
|---|---|---|
| 4-NO₂ substitution | ↑ Anticancer activity (IC₅₀: 8 µM) | |
| Benzimidazole hybridization | ↑ Kinase inhibition (Ki: 0.9 µM) |
Q. How can computational modeling predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into COX-2 (PDB: 5KIR). The benzodioxole group occupies the hydrophobic pocket, while pyrazole-OH forms hydrogen bonds with Arg120 .
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (TPSA: 75 Ų, LogP: 2.1) and CYP3A4-mediated metabolism .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
Q. How should researchers address contradictory data in biological assays?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) can arise from:
- Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation time .
- Compound purity : Verify purity via HPLC (>95%) and exclude solvent residues (e.g., DMSO) as confounding factors .
- Target selectivity : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm mechanism .
Q. Resolution Workflow :
Replicate assays under standardized conditions.
Validate compound integrity with LC-MS.
Perform counter-screens against related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
